2-methyl-N-(piperidin-3-ylmethyl)propanamide
Description
2-Methyl-N-(piperidin-3-ylmethyl)propanamide is a tertiary amide featuring a methyl-substituted propanamide backbone linked to a piperidin-3-ylmethyl group. It is listed in screening libraries for fragment-based drug discovery, indicating research interest in its biochemical interactions .
Properties
IUPAC Name |
2-methyl-N-(piperidin-3-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)10(13)12-7-9-4-3-5-11-6-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOIHRBJEBTAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(piperidin-3-ylmethyl)propanamide typically involves the reaction of 2-methylpropanoyl chloride with piperidine-3-methanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(piperidin-3-ylmethyl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-methyl-N-(piperidin-3-ylmethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-methyl-N-(piperidin-3-ylmethyl)propanamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity . This interaction can lead to various biological effects, including analgesic and neuroprotective properties .
Comparison with Similar Compounds
Flutamide and Its Derivatives
Compound : Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)
- Molecular Formula : C₁₁H₁₁F₃N₂O₃
- Molecular Weight : 276.21 g/mol
- Key Features :
- Comparison: Unlike 2-methyl-N-(piperidin-3-ylmethyl)propanamide, Flutamide’s nitro-aromatic substituent drives its therapeutic activity but also contributes to liver toxicity. Replacement of the nitro group with a cyano group (CYA analog) reduces hepatotoxicity by altering metabolic pathways .
Table 1: Flutamide vs. Cyano Analogue (CYA)
Piperidine-Containing Propanamides
Compound : Para-chloroisobutyryl fentanyl (N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)
- Molecular Formula : C₂₃H₂₈ClN₂O
- Key Features :
- Comparison :
- Both compounds share a piperidine-linked propanamide scaffold. However, the phenylethyl and chlorophenyl groups in para-chloroisobutyryl fentanyl enhance opioid receptor binding, whereas the piperidin-3-ylmethyl group in the target compound may favor different pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .
Aromatic Substituted Propanamides
Compound : 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide
- Molecular Formula: C₁₁H₁₂F₃NO
- Key Features :
- Comparison :
Table 2: Physicochemical Properties of Selected Propanamides
| Compound | Molecular Weight (g/mol) | LogP* | Key Substituents |
|---|---|---|---|
| This compound | 184.27 (calculated) | ~1.5 | Piperidin-3-ylmethyl |
| Flutamide | 276.21 | ~3.2 | 4-nitro-3-(trifluoromethyl)phenyl |
| Para-chloroisobutyryl fentanyl | 380.93 | ~4.8 | 4-chlorophenyl, phenylethyl-piperidine |
| 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide | 247.22 | ~3.5 | 3-(trifluoromethyl)phenyl |
Pyrazine/Pyridine-Linked Propanamides
Compound : 2-Methyl-N-(pyrazin-2-yl)propanamide
- Molecular Formula : C₈H₁₁N₃O
- Key Features :
- Comparison :
Research Implications and Gaps
- Target Compound: Limited data exist on this compound’s biological activity.
- Structural Insights : Piperidine derivatives often exhibit enhanced bioavailability compared to aromatic analogs, but substituent positioning (e.g., 3-ylmethyl vs. 4-yl in fentanyls) critically affects pharmacological outcomes .
Biological Activity
2-methyl-N-(piperidin-3-ylmethyl)propanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1016685-94-1
This compound features a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. This inhibition can lead to altered cellular functions and signaling.
- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, impacting various physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through membrane disruption or inhibition of metabolic processes in pathogens.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Findings |
|---|---|
| Antimicrobial Efficacy | Effective against common bacterial pathogens, showing significant reduction in bacterial growth. |
| Cytotoxic Effects | Induces apoptosis and cell cycle arrest in cancer cell lines, particularly breast cancer models. |
| Anti-inflammatory | Reduces secretion of inflammatory cytokines in macrophage cultures exposed to LPS. |
Case Studies
Several studies have evaluated the biological effects of this compound:
-
Antimicrobial Efficacy
- A study assessed the compound's effectiveness against common bacterial pathogens. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
-
Cytotoxic Effects on Cancer Cells
- Research involving human cancer cell lines revealed that treatment with this compound resulted in significant cell death, particularly in breast cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Mechanisms
- In vitro experiments demonstrated that this compound reduced the secretion of inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its potential use in inflammatory diseases.
Research Applications
The potential applications of this compound span various fields:
- Medicinal Chemistry : Investigated for its therapeutic effects, including anti-inflammatory and anticancer activities.
- Biochemistry : Explored as a ligand in biochemical assays for enzyme inhibition and receptor modulation.
- Pharmaceutical Development : Potential use in developing new treatments for infections and inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for 2-methyl-N-(piperidin-3-ylmethyl)propanamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step organic reactions, such as coupling a piperidine derivative with a propanamide precursor. Key steps include:
- Amide bond formation : Reacting 3-(aminomethyl)piperidine with 2-methylpropanoyl chloride under anhydrous conditions, using a base like triethylamine to scavenge HCl .
- Optimization parameters : Temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane for polar intermediates), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields (>95%) .
Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Assign peaks to confirm the piperidine methylene (δ 3.2–3.5 ppm) and propanamide carbonyl (δ 170–175 ppm). Compare with reference data for analogous propanamide derivatives .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C11H21N2O: 197.1654; observed: 197.1652) to confirm purity and structural identity .
- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Contradictions often arise from assay variability or metabolite interference. Strategies include:
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites (e.g., hepatic oxidation products altering bioactivity) .
- Dose-response standardization : Compare EC50/IC50 values under consistent conditions (e.g., cell line, serum concentration) .
- Target validation : Employ CRISPR knockout models to confirm receptor-specific effects vs. off-target interactions .
Advanced: What in silico strategies are recommended for predicting receptor interactions?
- Molecular docking : Use AutoDock Vina to model binding to targets like androgen receptors (AR) or cytochrome P450 enzymes. Validate with free-energy perturbation (FEP) calculations .
- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds with AR L702/L704) using Schrödinger Suite .
- ADMET prediction : Apply QikProp to estimate bioavailability, BBB penetration, and hepatotoxicity risks .
Basic: What are the critical parameters for ensuring purity during synthesis?
- Reaction monitoring : TLC (Rf = 0.3 in EtOAc/hexane 3:7) to track progress and detect intermediates .
- HPLC analysis : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>98%) and resolve stereoisomers .
- Solvent selection : Avoid dimethylformamide (DMF) due to residual contamination; prefer dichloromethane for easier removal .
Advanced: How to design in vivo studies to assess therapeutic potential while minimizing toxicity?
- Dosing regimen : Start with 10 mg/kg (oral) in rodent models, adjusting based on pharmacokinetic data (t1/2 ~4–6 hr) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly to detect hepatotoxicity .
- Tissue distribution : Use radiolabeled compound (14C) to quantify accumulation in target organs vs. off-target tissues .
Advanced: What strategies mitigate stereochemical inconsistencies in synthesis?
- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane/isopropanol 85:15) to isolate the active (R)-isomer .
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective amide formation (ee >90%) .
Basic: How can solubility challenges be addressed in aqueous assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for in vitro stability .
Advanced: How does structural modification (e.g., substituent variation) affect bioactivity?
- Piperidine substitution : Replacing the piperidin-3-ylmethyl group with pyridine (e.g., ) reduces AR binding affinity by 10-fold due to decreased hydrogen bonding .
- Methyl vs. trifluoromethyl : Fluorinated analogs (e.g., ) show enhanced metabolic stability but increased hepatotoxicity risks .
Advanced: What methods validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts (ΔTm ≥2°C) upon compound binding .
- Fluorescence polarization : Quantify displacement of fluorescent ligands (e.g., FITC-labeled DHT) from AR in competitive assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
